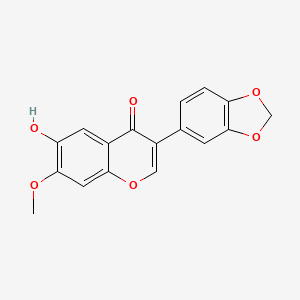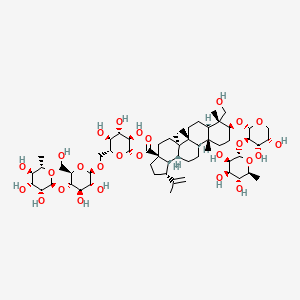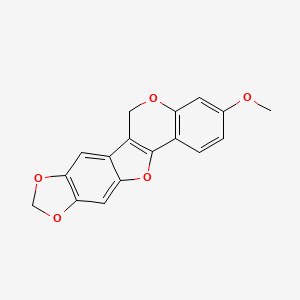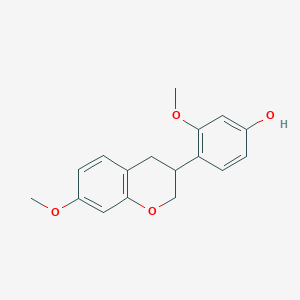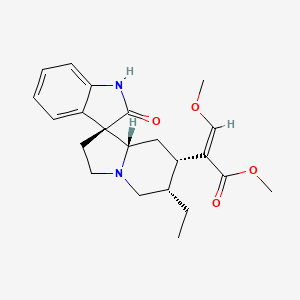
钩藤碱
描述
Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla . It has been reported to promote the clearance of α-synuclein in cell models by inducing autophagy .
Synthesis Analysis
The total synthesis of Corynoxine has been reported in the literature . The strategies for assembling the Corynoxine skeletal frameworks comprised of both the classical ABD → ABCD and ABC → ABCD approaches wherein the variously substituted piperidinone D-rings were formed via ring-closing metathesis (RCM) followed by a 1,4-addition to introduce the requisite side chain at C (15) .Chemical Reactions Analysis
Corynoxine is a natural autophagy enhancer that promotes the clearance of alpha-synuclein via the Akt/mTOR pathway .Physical And Chemical Properties Analysis
Corynoxine has a molecular weight of 384.47 and a CAS number of 6877-32-3 . It is stable if stored as directed and should be protected from light and heat .科学研究应用
Autophagy Enhancer
Corynoxine, a natural autophagy enhancer, promotes the clearance of Alpha-Synuclein via the Akt/mTOR pathway . It induces autophagy in different neuronal cell lines and promotes the clearance of α-syn . This property of Corynoxine could be potentially applied in the prevention or treatment of Parkinson’s disease .
Neuroprotective Agent
Corynoxine exhibits neuroprotective effects in rotenone-induced models of Parkinson’s disease by improving motor dysfunction, preventing tyrosine hydroxylase (TH)-positive neuronal loss, decreasing α-synuclein aggregates through the mechanistic target of the rapamycin (mTOR) pathway, and diminishing neuroinflammation .
Anti-Alzheimer’s Disease Agent
Corynoxine has been identified as a potential key component for Alzheimer’s disease treatment . It can regulate several kinases, including RPS6KB1, MAP2K2, and PLK1, contributing to the clearance of AD-associated β-amyloid precursor protein (APP) and Parkinson disease-associated α-synuclein .
Therapeutic Target for Alzheimer’s Disease
Corynoxine, having the greatest number of therapeutic targets for Alzheimer’s disease (degree = 48), can directly exert an Alzheimer’s disease treatment effect by acting on multiple pathological processes in Alzheimer’s disease .
作用机制
Target of Action:
Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. Its primary target is the mechanistic target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth, autophagy, and protein synthesis. By interacting with mTOR, Corynoxine influences cellular processes that impact neuronal health and function .
Mode of Action:
Corynoxine enhances autophagy, a cellular process responsible for recycling damaged organelles and proteins. Specifically, it promotes the clearance of α-synuclein, a protein associated with Parkinson’s disease (PD). By activating autophagy through the Akt/mTOR pathway, Corynoxine facilitates the breakdown of α-synuclein aggregates, reducing their toxic effects on neurons .
Biochemical Pathways:
The Akt/mTOR pathway is central to Corynoxine’s action. When Corynoxine activates this pathway, it triggers autophagy, leading to the degradation of α-synuclein. Additionally, Corynoxine may modulate other signaling pathways involved in neuronal survival and inflammation, contributing to its neuroprotective effects .
Pharmacokinetics:
- Impact on Bioavailability : Corynoxine’s pharmacokinetic properties influence its bioavailability, determining how effectively it reaches its target sites in the brain and other tissues .
Result of Action:
Corynoxine’s action leads to several beneficial effects:
- Neuroinflammation Reduction : Corynoxine diminishes neuroinflammation, contributing to overall neuroprotection .
Action Environment:
Environmental factors play a role in Corynoxine’s efficacy and stability:
安全和危害
属性
IUPAC Name |
methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-NRAMRBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318329 | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corynoxine | |
CAS RN |
6877-32-3 | |
| Record name | Corynoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6877-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




